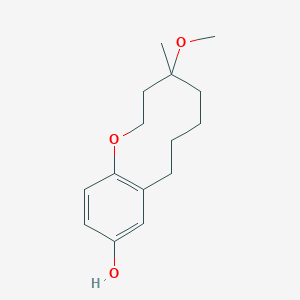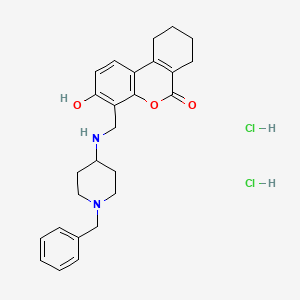
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-: is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol This compound is characterized by its unique structure, which includes a benzoxecin ring system with multiple substituents, including a methoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- typically involves the following steps:
Formation of the Benzoxecin Ring: The initial step involves the formation of the benzoxecin ring system. This can be achieved through a series of cyclization reactions, often starting from a suitable precursor such as a substituted phenol or aniline derivative.
Introduction of Substituents: The methoxy and methyl groups are introduced through specific substitution reactions. For example, the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Hydrogenation: The hexahydro portion of the compound indicates the presence of hydrogenated (saturated) carbon atoms. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and hydrogenation processes, as well as advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the specific functional groups targeted. For example, the methoxy group can be demethylated using reagents like boron tribromide (BBr3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of demethylated or reduced derivatives
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methyl-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Ethoxy-4-Methyl-
Uniqueness
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
4-methoxy-4-methyl-2,3,5,6,7,8-hexahydro-1-benzoxecin-10-ol |
InChI |
InChI=1S/C15H22O3/c1-15(17-2)8-4-3-5-12-11-13(16)6-7-14(12)18-10-9-15/h6-7,11,16H,3-5,8-10H2,1-2H3 |
InChI-Schlüssel |
YAEFQWBWTDNRNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC2=C(C=CC(=C2)O)OCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)

![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)



![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)



![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
